4-(3-Hydroxypropyl)benzoic acid
Overview
Description
4-(3-Hydroxypropyl)benzoic acid is a chemical compound with the molecular formula C10H12O3 . It contains a total of 25 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 2 hydroxyl groups, and 1 primary alcohol .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The compound has a molecular weight of 196.200 Da and a monoisotopic mass of 196.073563 Da . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . For instance, benzoic acid can undergo decarboxylation under specific conditions, producing benzene . It can also react with alcohol to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed . It has a density of 1.3±0.1 g/cm3, a boiling point of 371.7±17.0 °C at 760 mmHg, and a flash point of 148.9±14.4 °C . It also has a molar refractivity of 50.7±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 156.5±3.0 cm3 .Scientific Research Applications
Antibacterial Activity
4-(3-Hydroxypropyl)benzoic acid and its derivatives have been recognized for their potential in antimicrobial activities. A study focused on synthesizing a novel ester/hybrid derivative of 3-hydroxy benzoic acid, which exhibited promising antibacterial properties. This suggests the potential use of this compound in developing new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).
Material Science and Conductivity
Benzoic acid derivatives, including this compound, have been employed in material science, particularly in doping polyaniline, a conductive polymer. This application is significant for enhancing the electrical conductivity of materials, as demonstrated in a study where benzoic acid derivatives were used to dope polyaniline, achieving high conductivity levels (Amarnath & Palaniappan, 2005).
Environmental Applications
4-Hydroxy benzoic acid, a related compound, has been studied for its role in environmental protection. It's used as a preservative in various industries and has been targeted for removal from ecosystems due to its status as an emerging contaminant. Research on molecularly imprinted polymers combined with graphene oxide composites demonstrated effectiveness in removing such contaminants, highlighting an environmental application (Das, Wankhade, & Kumar, 2021).
Photodecomposition Studies
Research has also delved into the photodecomposition of chlorobenzoic acids, including hydroxybenzoic acids. Understanding the behavior of these compounds under ultraviolet irradiation can be crucial for environmental remediation and understanding chemical degradation processes (Crosby & Leitis, 1969).
Biochemical Applications
In the biochemical domain, derivatives of hydroxybenzoic acid, such as this compound, are studied for their natural occurrence in fungi and their potential medicinal applications. These compounds are explored for their unique chemical structures and potential bioactivity (Abraham & Arfmann, 1990).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-hydroxypropyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,1-2,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVHRJXGOIGDTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207541 | |
Record name | Benzoic acid, 4-(3-hydroxypropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58810-87-0 | |
Record name | Benzoic acid, 4-(3-hydroxypropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058810870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-(3-hydroxypropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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